molecular formula C20H18ClN5O2S B252784 2-(4-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide

2-(4-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide

Cat. No. B252784
M. Wt: 427.9 g/mol
InChI Key: OJBACBVJRNFHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as CETSA (Cellular Thermal Shift Assay) ligand, and it is used in the study of protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide is not fully understood. However, studies have shown that the compound binds to specific proteins and stabilizes them against thermal denaturation. This stabilization effect allows for the detection of protein-ligand interactions using the CETSA technique.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide has no known biochemical or physiological effects. The compound is used solely for scientific research purposes and is not intended for human or animal use.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide in lab experiments is its ability to detect protein-ligand interactions in cells. The CETSA technique is a powerful tool for studying the binding affinity of small molecules to target proteins and can provide valuable insights into drug discovery and development.
However, there are also limitations to the use of 2-(4-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide in lab experiments. One limitation is that the compound may not bind to all proteins, and therefore, its use may be limited to specific target proteins. Additionally, the compound may have off-target effects that could affect the interpretation of experimental results.

Future Directions

There are several future directions for the use of 2-(4-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide in scientific research. One direction is the development of new CETSA ligands that can bind to a wider range of proteins and provide more accurate results. Another direction is the use of the CETSA technique in drug discovery and development to identify new therapeutic targets and potential drug candidates. Additionally, the use of CETSA in personalized medicine and precision medicine is an emerging field that could have significant implications for the treatment of diseases.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide involves several steps. The starting materials for the synthesis are 2-(4-chlorophenoxy) acetic acid and 5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenylamine. The two compounds are reacted in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide has several applications in scientific research. One of the most significant applications is in the study of protein-ligand interactions using the CETSA technique. CETSA is a method used to investigate the binding affinity of small molecules to target proteins in cells. The method involves exposing cells to different temperatures and then analyzing the changes in protein thermal stability in the presence of the ligand.

properties

Product Name

2-(4-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide

Molecular Formula

C20H18ClN5O2S

Molecular Weight

427.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide

InChI

InChI=1S/C20H18ClN5O2S/c1-3-17-23-24-20-26(17)25-19(29-20)13-5-4-12(2)16(10-13)22-18(27)11-28-15-8-6-14(21)7-9-15/h4-10H,3,11H2,1-2H3,(H,22,27)

InChI Key

OJBACBVJRNFHNS-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)COC4=CC=C(C=C4)Cl

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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